molecular formula C9H7BrFN5 B15386270 5'-BR-2'-Fluorobenzoguanamine CAS No. 57381-60-9

5'-BR-2'-Fluorobenzoguanamine

Cat. No.: B15386270
CAS No.: 57381-60-9
M. Wt: 284.09 g/mol
InChI Key: OJECIRHCSZNBKU-UHFFFAOYSA-N
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Description

5'-BR-2'-Fluorobenzoguanamine is a fluorinated benzoguanamine derivative with bromine substitution, hypothesized to belong to the "BR" series of antifungal compounds studied in recent pharmaceutical research. This compound has been evaluated for its antifungal properties against diverse fungal strains, including Saccharomyces cerevisiae, Candida albicans, Aspergillus niger, and Rhizopus oryzae, demonstrating moderate to strong inhibitory activity . Its mechanism of action likely involves interference with fungal cell membrane integrity or enzymatic pathways, though further studies are required for confirmation.

Properties

CAS No.

57381-60-9

Molecular Formula

C9H7BrFN5

Molecular Weight

284.09 g/mol

IUPAC Name

6-(5-bromo-2-fluorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H7BrFN5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)

InChI Key

OJECIRHCSZNBKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC(=NC(=N2)N)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The antifungal efficacy of 5'-BR-2'-Fluorobenzoguanamine (referred to as BR-2 in studies) has been systematically compared to related brominated/chlorinated derivatives (BR-1, BR-3, BR-4, CL-3, CL-4) and the standard drug Clotrimazole. Key findings are summarized below:

Activity Against Saccharomyces cerevisiae (100 µg Concentration)

Compound Zone of Inhibition (mm) Comparison to Clotrimazole (21.0 ± 0.24 mm)
BR-3 17.65 ± 0.83 ~84% activity of standard
BR-2 16.32 ± 0.26 ~78% activity of standard
BR-1 15.25 ± 0.74 ~73% activity of standard
CL-4 12.20 ± 0.82 ~58% activity of standard
CL-3 12.72 ± 0.37 ~61% activity of standard
BR-4 12.25 ± 0.45 ~58% activity of standard

BR-2 ranked second among BR-series compounds, with BR-3 showing superior potency .

Activity Against Candida albicans (100 µg Concentration)

Compound Zone of Inhibition (mm) Comparison to Clotrimazole (19.0 ± 0.65 mm)
BR-3 17.52 ± 0.54 ~92% activity of standard
CL-4 16.32 ± 0.36 ~86% activity of standard
BR-2 15.60 ± 0.46 ~82% activity of standard
CL-3 14.62 ± 0.33 ~77% activity of standard
BR-4 13.47 ± 0.67 ~71% activity of standard
BR-1 11.44 ± 0.33 ~60% activity of standard

BR-2 exhibited mid-range activity, outperformed by BR-3 and CL-4 .

Activity Against Rhizopus oryzae (50 µg Concentration)

Compound Zone of Inhibition (mm) Comparison to Clotrimazole (18.0 ± 0.30 mm)
BR-3 17.65 ± 0.77 ~98% activity of standard
CL-4 16.42 ± 0.85 ~91% activity of standard
BR-2 15.20 ± 0.82 ~84% activity of standard
BR-4 14.52 ± 0.34 ~81% activity of standard
CL-3 13.72 ± 0.24 ~76% activity of standard
BR-1 12.56 ± 0.54 ~70% activity of standard

At lower concentrations, BR-2 maintained moderate efficacy but lagged behind BR-3 and CL-4 .

Key Research Findings and Limitations

BR-3 Dominance : BR-3 consistently outperformed BR-2 across all tested fungal strains, suggesting structural features (e.g., substitution patterns) critically enhance antifungal activity .

Concentration Dependency: BR-2’s efficacy against R.

Discrepancies in Data: Minor variations in BR-2’s inhibition zones (e.g., 16.32 ± 0.26 mm vs. 15.60 ± 0.46 mm for S. cerevisiae) may reflect experimental variability or strain-specific responses .

Structural Insights : The absence of detailed structural data for the BR/CL series limits mechanistic interpretations. Fluorine and bromine substitutions likely enhance membrane permeability or target binding, but confirmatory studies are needed.

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